N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide
Description
N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a methoxycyclohexyl group and a carboxamide functional group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-12-6-5-7-13(2)18(12)16(19)17(3)14-8-10-15(20-4)11-9-14/h12-15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLLACHUAIYUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)N(C)C2CCC(CC2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide typically involves multiple steps, including catalytic hydrogenation, oxidation, and displacement reactions. One common method involves the catalytic hydrogenation of a precursor compound, followed by oxidation using Jones reagent in a microreactor. The final product is obtained through a series of displacement reactions and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound often employs continuous catalytic oxidation processes, utilizing hydrogen peroxide as an oxidizing agent and molecular sieve-supported phosphotungstic acid as a catalyst. This method is advantageous due to its high yield, low cost, and environmentally friendly nature, as it avoids the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common reduction method.
Substitution: Displacement reactions are used to introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Jones reagent.
Catalysts: Molecular sieve-supported phosphotungstic acid.
Solvents: Isopropyl alcohol, toluene.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, particularly as analogues of tyrosine kinase inhibitors.
Biological Research: The compound is studied for its potential effects on cellular processes and its ability to interfere with specific proteins involved in disease progression.
Industrial Applications: It is utilized in the synthesis of various chemical intermediates and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to these targets, the compound can inhibit kinase activity, leading to the suppression of tumor growth and proliferation. This mechanism is particularly relevant in the context of targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in cancer treatment.
Bosutinib, Dasatinib, Nilotinib: Second-generation tyrosine kinase inhibitors with improved efficacy and reduced side effects.
Uniqueness
N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects compared to existing drugs .
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